molecular formula C17H16ClNO3S B12479909 2-Chloro-5-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid

2-Chloro-5-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12479909
M. Wt: 349.8 g/mol
InChI Key: PFFZDXQYYPHCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a sulfanylacetamido group, and a methylphenyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with 2-{[(4-methylphenyl)methyl]sulfanyl}acetyl chloride to form the desired amide linkage.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, iron powder.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated benzoic acid derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylbenzoic acid: Similar structure but lacks the sulfanylacetamido group.

    4-chloro-2-methylbenzoic acid: Similar structure but with different substitution pattern.

    2-chloro-5-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of the sulfanylacetamido group.

Uniqueness

2-chloro-5-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid is unique due to the presence of the sulfanylacetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-5-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C17H16ClNO3S/c1-11-2-4-12(5-3-11)9-23-10-16(20)19-13-6-7-15(18)14(8-13)17(21)22/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22)

InChI Key

PFFZDXQYYPHCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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